L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-

CAS No.: 883969-75-3

Cat. No.: VC16544217

Molecular Formula: C22H41N9O9

Molecular Weight: 575.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883969-75-3 |

|---|---|

| Molecular Formula | C22H41N9O9 |

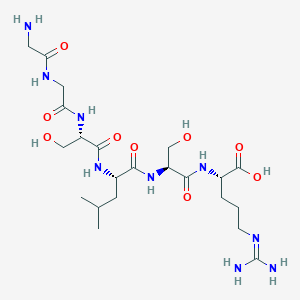

| Molecular Weight | 575.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C22H41N9O9/c1-11(2)6-13(30-19(37)14(9-32)28-17(35)8-27-16(34)7-23)18(36)31-15(10-33)20(38)29-12(21(39)40)4-3-5-26-22(24)25/h11-15,32-33H,3-10,23H2,1-2H3,(H,27,34)(H,28,35)(H,29,38)(H,30,37)(H,31,36)(H,39,40)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 |

| Standard InChI Key | QNOQUQUICUWQEO-AJNGGQMLSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN |

| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CN |

Introduction

Structural Characterization and Biochemical Properties

Amino Acid Composition and Sequence Analysis

The peptide comprises six residues: L-arginine (Arg), two glycines (Gly), two L-serines (Ser), and L-leucine (Leu). Its sequence—Arg-Gly-Gly-Ser-Leu-Ser—positions arginine at the N-terminus, followed by a glycine doublet, a serine-leucine pair, and a terminal serine. The glycine residues enhance conformational flexibility, while arginine contributes a positively charged guanidinium group, critical for electrostatic interactions .

Table 1: Molecular Properties of Arg-Gly-Gly-Ser-Leu-Ser

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₄₂N₁₀O₉ |

| Molecular Weight | 634.6 g/mol (calculated) |

| Isoelectric Point (pI) | ~9.5 (predicted) |

| Charge at pH 7 | +1 (arginine-dominated) |

Comparative Analysis with Related Peptides

A structurally similar peptide, H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-OH (Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg), shares overlapping motifs, including glycine repeats and serine-leucine clusters . This peptide’s role in enhancing biopharmaceutical stability and cell culture applications suggests that Arg-Gly-Gly-Ser-Leu-Ser may similarly influence protein interactions or cellular processes .

Synthesis and Stability Considerations

Solid-Phase Peptide Synthesis (SPPS)

The peptide’s synthesis likely follows standard SPPS protocols, utilizing Fmoc- or Boc-protected amino acids. Glycine’s simplicity minimizes steric hindrance, whereas arginine’s side chain requires orthogonal protection (e.g., Pmc or Pbf groups) . Post-synthesis, reverse-phase HPLC purification is essential to isolate the target peptide from truncation byproducts .

Degradation Pathways

Susceptibility to proteolytic cleavage is anticipated at the Ser-Leu bond due to leucine’s hydrophobic nature, which may create a substrate for chymotrypsin-like enzymes . Additionally, the glycine doublet could confer resistance to aminopeptidases, extending the peptide’s half-life in physiological environments .

Biological and Pharmacological Relevance

Arginine’s Role in Metabolic and Vascular Functions

L-arginine serves as a precursor for nitric oxide (NO), a vasodilator implicated in endothelial function and glucose metabolism . Clinical studies demonstrate that arginine supplementation improves insulin sensitivity in diabetic patients, suggesting that Arg-Gly-Gly-Ser-Leu-Ser might indirectly modulate metabolic pathways through its N-terminal residue .

Applications in Biotechnology and Medicine

Drug Delivery Systems

The glycine-rich region may facilitate nanoparticle conjugation or hydrogel integration, leveraging glycine’s biocompatibility and low immunogenicity . For example, similar peptides enhance the stability of protein-based therapeutics by reducing aggregation .

Cosmetic and Dermatological Uses

Serine’s hygroscopic properties and leucine’s role in skin barrier repair align with applications in moisturizing formulations. A peptide containing Ser-Leu-Ser could synergize with hyaluronic acid to improve epidermal hydration .

Challenges and Future Directions

The absence of direct studies on Arg-Gly-Gly-Ser-Leu-Ser underscores the need for targeted research. Key priorities include:

-

Binding Assays: Screening for interactions with collagen, PEDF, or other serpin-family proteins, given arginine’s role in triple-helical peptide recognition .

-

Pharmacokinetic Profiling: Evaluating oral bioavailability and tissue distribution.

-

Therapeutic Exploration: Testing hypotheses derived from related peptides, such as anti-diabetic or neuroprotective effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume